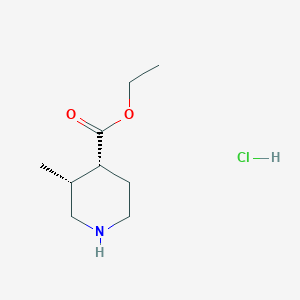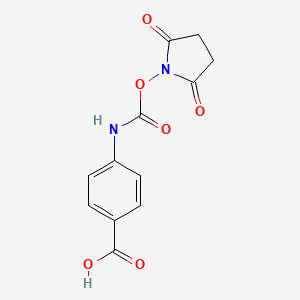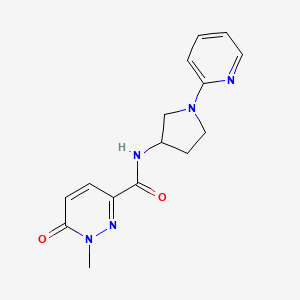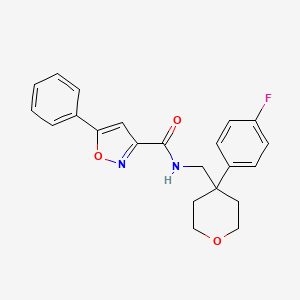
(4-(tert-Butil)piridin-2-il)metanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(tert-Butyl)pyridin-2-yl)methanamine is an organic compound that features a pyridine ring substituted with a tert-butyl group at the 4-position and a methanamine group at the 2-position
Aplicaciones Científicas De Investigación
(4-(tert-Butyl)pyridin-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coordination complexes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butyl)pyridin-2-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-tert-butylpyridine and 2-pyridinecarboxaldehyde.
Condensation Reaction: The 2-pyridinecarboxaldehyde undergoes a condensation reaction with a suitable amine source, such as ammonia or a primary amine, in the presence of a catalyst like magnesium sulfate in methanol. This reaction forms the intermediate imine.
Industrial Production Methods
Industrial production methods for (4-(tert-Butyl)pyridin-2-yl)methanamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-(tert-Butyl)pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.
Reduction: The compound can be further reduced to form secondary or tertiary amines using strong reducing agents.
Common Reagents and Conditions
Oxidation: Copper catalysts, water, and mild reaction conditions.
Substitution: Various nucleophiles, appropriate solvents, and sometimes a base to facilitate the reaction.
Reduction: Sodium borohydride, lithium aluminum hydride, or other strong reducing agents.
Major Products Formed
Oxidation: Pyridin-2-yl-methanones.
Substitution: Various substituted pyridine derivatives.
Reduction: Secondary or tertiary amines.
Mecanismo De Acción
The mechanism of action of (4-(tert-Butyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, contributing to its overall efficacy .
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromopyridin-2-yl)methanamine: Similar structure but with a bromine atom instead of a tert-butyl group.
(4-tert-Butyl-2-pyridinyl)methanamine dihydrochloride: A salt form of the compound with enhanced solubility.
(4-(tert-Butyl)phenyl)methanamine: A related compound with a phenyl ring instead of a pyridine ring.
Uniqueness
(4-(tert-Butyl)pyridin-2-yl)methanamine is unique due to the presence of both a tert-butyl group and a methanamine group on the pyridine ring. This combination imparts distinct steric and electronic properties, making it valuable for specific applications in medicinal chemistry and catalysis.
Propiedades
IUPAC Name |
(4-tert-butylpyridin-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)8-4-5-12-9(6-8)7-11/h4-6H,7,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRNBXHJFPAVFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2358050.png)
![5-Bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]furan-2-carboxamide](/img/structure/B2358053.png)

![N-benzyl-N-methyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2358055.png)

![Methyl 2-[6-chloro-4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetate](/img/structure/B2358058.png)

![N-{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methyl}-N-methylprop-2-enamide](/img/structure/B2358061.png)
![ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2358062.png)




